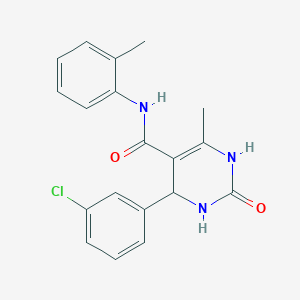

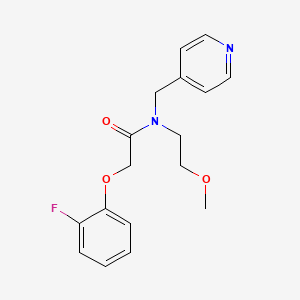

Methyl 4-(2-((4-chlorophenethyl)amino)-2-oxoacetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(2-((4-chlorophenethyl)amino)-2-oxoacetamido)benzoate, also known as Methyl 4-(2-(4-chloro-N-ethyl-N-(2-oxobenzo[d]oxazol-4-yl)amino)acetamido)benzoate or Methyl 4-(2-(4-chloro-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-4-yl)ethylamino)-2-oxoacetamido)benzoate, is a chemical compound that is widely used in scientific research.

Applications De Recherche Scientifique

Polymer Science Applications

Research into nitroxide-mediated photopolymerization (NMP) has led to the development of new compounds, such as alkoxyamines bearing chromophore groups linked to the aminoxyl function, which are proposed as photoiniferters. These compounds, including derivatives related to "Methyl 4-(2-((4-chlorophenethyl)amino)-2-oxoacetamido)benzoate," decompose under UV irradiation to generate alkyl and nitroxide radicals, facilitating the polymerization process. This approach has demonstrated efficiency close to conventional photoinitiators, showcasing its potential in developing novel polymeric materials (Guillaneuf et al., 2010).

Heterocyclic Chemistry Synthesis

In heterocyclic chemistry, derivatives of "Methyl 4-(2-((4-chlorophenethyl)amino)-2-oxoacetamido)benzoate" have been used in the synthesis of heterocyclic systems. These derivatives react with N- and C-nucleophiles to form fused heterocyclic systems, including pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, among others. This synthesis pathway highlights the compound's utility in generating diverse heterocyclic structures, which are of interest for their potential biological activities and applications in pharmaceuticals (Selič & Stanovnik, 1997).

Organic Synthesis Applications

The compound and its related derivatives serve as key intermediates in organic synthesis, enabling the construction of complex molecules through various synthetic routes. For instance, they have been involved in reactions leading to the synthesis of azetidine-2-one derivatives of 1H-benzimidazole, showcasing their role in the development of compounds with potential antimicrobial and cytotoxic activities. This underscores the compound's importance in medicinal chemistry, where it contributes to the synthesis of novel therapeutic agents (Noolvi et al., 2014).

Mécanisme D'action

Target of Action

Similar compounds have been studied for their antimicrobial and antiproliferative activities . These compounds often target key enzymes or proteins in the microbial or cancer cells, disrupting their normal functions and leading to cell death .

Mode of Action

Similar compounds often work by binding to their target proteins or enzymes, inhibiting their functions and leading to cell death .

Biochemical Pathways

Similar compounds have been shown to interfere with the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Result of Action

Similar compounds have shown promising antimicrobial activity and were found to be active against certain cancer cell lines .

Propriétés

IUPAC Name |

methyl 4-[[2-[2-(4-chlorophenyl)ethylamino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4/c1-25-18(24)13-4-8-15(9-5-13)21-17(23)16(22)20-11-10-12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSAGVNSUHQDCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((4-chlorophenethyl)amino)-2-oxoacetamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

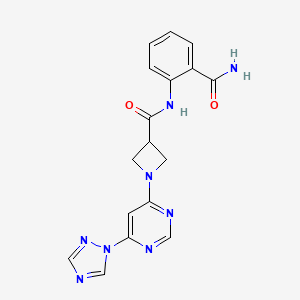

![1-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2915557.png)

![N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide](/img/structure/B2915559.png)

![Furan-2-yl-[3-(2-methoxyethyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]methanone](/img/structure/B2915563.png)

![N-[2-(5-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2915564.png)

![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2915570.png)

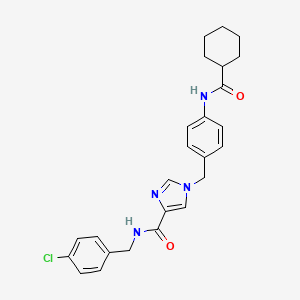

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2915575.png)

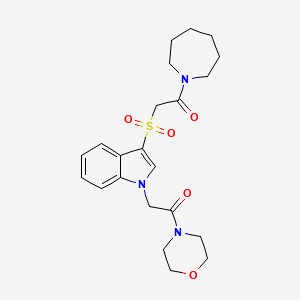

![Ethyl 2-(((3aR,4S,6R,6aS)-6-(((benzyloxy)carbonyl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate](/img/structure/B2915576.png)